molecular formula C7H6F3N B160387 4-Methyl-2-(trifluoromethyl)pyridine CAS No. 1620-79-7

4-Methyl-2-(trifluoromethyl)pyridine

Cat. No. B160387
CAS RN: 1620-79-7
M. Wt: 161.12 g/mol
InChI Key: OCNWLIIDVTZUKJ-UHFFFAOYSA-N
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Description

4-Methyl-2-(trifluoromethyl)pyridine is a pyridine derivative . Pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . This includes a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of 4-Methyl-2-(trifluoromethyl)pyridine consists of a pyridine ring with a methyl group and a trifluoromethyl group attached to it . The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Chemical Reactions Analysis

4-Methyl-2-(trifluoromethyl)pyridine can act as a reactant in the preparation of aminopyridines through amination reactions . It can also be used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls via aerobic oxidative coupling of xylene catalyzed by palladium .


Physical And Chemical Properties Analysis

The unique physicochemical properties of 4-Methyl-2-(trifluoromethyl)pyridine are derived from the presence of the fluorine atom and the pyridine moiety . Fluorine, sterically, is the next smallest atom after hydrogen but the atom with the largest electronegativity .

Mechanism of Action

Target of Action

4-Methyl-2-(trifluoromethyl)pyridine is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound’s primary targets are the organoboron reagents used in the SM coupling .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s interaction with its targets leads to changes in this pathway, resulting in the formation of new carbon-carbon bonds .

Pharmacokinetics

Its use in the suzuki–miyaura coupling reaction suggests that it has a significant impact on the bioavailability of the resulting compounds .

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds . This is a crucial step in the synthesis of various agrochemical and pharmaceutical ingredients . The biological activities of the resulting compounds are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Action Environment

The action of 4-Methyl-2-(trifluoromethyl)pyridine is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction conditions need to be exceptionally mild and functional group tolerant .

Safety and Hazards

4-Methyl-2-(trifluoromethyl)pyridine is considered hazardous. It is a flammable liquid and vapor, and it may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . It is expected that many novel applications of 4-Methyl-2-(trifluoromethyl)pyridine will be discovered in the future .

properties

IUPAC Name

4-methyl-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N/c1-5-2-3-11-6(4-5)7(8,9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNWLIIDVTZUKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50563695
Record name 4-Methyl-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(trifluoromethyl)pyridine

CAS RN

1620-79-7
Record name 4-Methyl-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-2-(trifluoromethyl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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